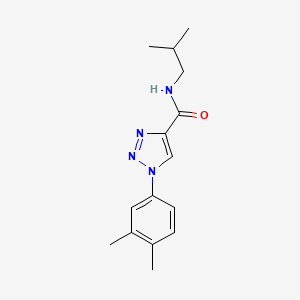
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide, also known as DMPMPT, is a synthetic organic compound with a wide range of applications in scientific research. This compound has been studied extensively in the past few decades due to its unique structure and wide range of potential applications. DMPMPT is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, for drug design, and as a reagent for a variety of biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, it is thought that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. This binding is thought to be dependent on the structure of the this compound molecule, as well as the type of receptor it is binding to.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have a variety of effects, including inhibition of certain enzymes, modulation of gene expression, and inhibition of cell growth and proliferation. Additionally, this compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide has a number of advantages and limitations for lab experiments. One of the main advantages is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, this compound is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, the compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
Future research on 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide should focus on understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to identify new applications for the compound, such as in drug design and in the synthesis of other compounds. Finally, further studies should be conducted to determine the safety and toxicity of this compound, as well as its potential side effects.
Méthodes De Synthèse
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized from a variety of starting materials, including 4-methylphenylacetic acid and 2-methylpropyl isocyanide. The reaction is typically carried out in aqueous solution at room temperature, with the resulting product being the desired this compound. This method is relatively simple and efficient, and has been used to synthesize a variety of other compounds as well.
Applications De Recherche Scientifique
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand for drug design, and as a tool for studying the biochemical and physiological effects of various compounds. Additionally, this compound has been used in a variety of lab experiments, such as enzyme kinetics, metabolic studies, and cell culture studies.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10(2)8-16-15(20)14-9-19(18-17-14)13-6-5-11(3)12(4)7-13/h5-7,9-10H,8H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVMZNGFFHYOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl]-2,5-dichlorobenzamide](/img/structure/B6580344.png)
![8-[(2-hydroxypropyl)amino]-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6580360.png)
![7-butyl-3-methyl-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6580365.png)
![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide](/img/structure/B6580372.png)
![2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6580379.png)
![N-(3,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B6580389.png)
![methyl 2-{2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate](/img/structure/B6580392.png)
![N-ethyl-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6580397.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6580405.png)
![7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6580412.png)
![5-methyl-2-(4-methylphenyl)-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-1,3-oxazole](/img/structure/B6580415.png)
![N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6580439.png)
![12-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-8-pentyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6580442.png)
![4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B6580449.png)